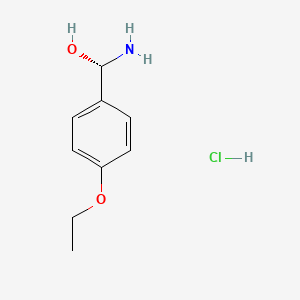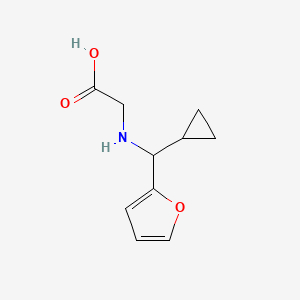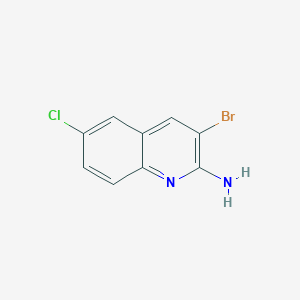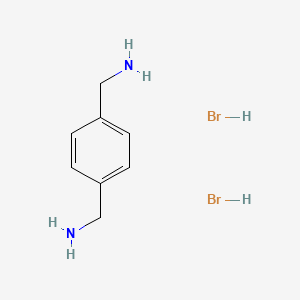![molecular formula C15H18N2O4 B11756397 tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate: is a compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions . The compound is characterized by its tert-butyl group, which provides steric hindrance, making it less reactive and more stable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the carbamate protecting group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl ®-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups .
Biology: The compound is used in the synthesis of peptides and other biologically active molecules, where protection of the amine group is crucial .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: The compound finds applications in the production of fine chemicals and agrochemicals, where selective protection and deprotection of functional groups are required .
Mechanism of Action
The mechanism by which tert-Butyl ®-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage is resistant to nucleophilic attack, providing protection to the amine group during various chemical transformations . The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl ®-piperidin-3-ylcarbamate
- tert-Butyl alcohol
Uniqueness: tert-Butyl ®-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate is unique due to its specific structure, which provides steric hindrance and stability. This makes it particularly useful as a protecting group in organic synthesis .
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-2,5-dioxo-3,4-dihydro-1H-1-benzazepin-3-yl]carbamate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-11-8-12(18)9-6-4-5-7-10(9)16-13(11)19/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,20)/t11-/m1/s1 |
InChI Key |
PWRZGUSUUZCMEQ-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=O)C2=CC=CC=C2NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)



![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)


